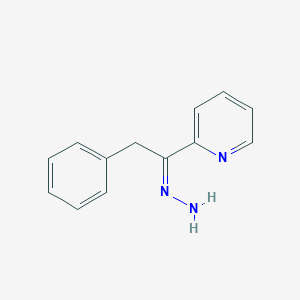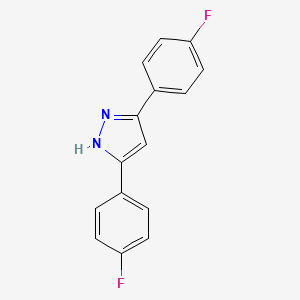
3,5-bis(4-fluorophenyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrazoline derivatives of 3,5-bis(4-fluorophenyl)-1H-pyrazole have been synthesized, characterized, and their crystal structures analyzed. These compounds exhibit interesting intermolecular interactions and crystal packing stabilized by hydrogen bonds and weak N–H…F interactions (Jasinski et al., 2012).
Spectroscopic Evaluations and Nonlinear Optical Properties
- A detailed study on the spectroscopic properties and nonlinear optical activity of a related molecule, 3,5-bis(4-methoxyphenyl)-1H-pyrazole-1-carbothioic O-acid, highlights its potential in optical applications. This study involves both experimental and theoretical approaches, emphasizing the small energy gap between molecular orbitals responsible for its nonlinear optical activity (Ö. Tamer et al., 2015).
Potential Antiproliferative Agents in Cancer Research
- Novel pyrazole derivatives, including 3,5-bis(4-fluorophenyl)-1H-pyrazole, have been synthesized and tested for their antiproliferative effects on various cancer cell lines. Certain compounds showed significant cytotoxic effects against breast cancer and leukemia cells, indicating potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Lithium Complexes and Organometallic Research
- Research on lithium complexes of pyrazole-based dinucleating ligands, including 3,5-bis(fluoren-9-ylmethyl)-1H-pyrazole, has been conducted. These complexes are important in organometallic chemistry, providing insights into the properties of coupled dinucleating versions of widely used Cp fragments (Röder et al., 2001).
Emissive Materials for Opto-Electronics
- Pyrazole-based materials, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been synthesized and characterized for opto-electronic applications. Their blue and green emission properties, confirmed through various spectrophotometers, indicate their potential in the field of opto-electronics (Ramkumar & Kannan, 2015).
Fluorinated Poly(pyrazole) Ligands in Chemistry
- New fluorinated bis(pyrazoles) have been synthesized and analyzed for their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. Their affinity towards gases and organic solvents, determined through in silico molecular modeling, showcases their relevance in chemical research (Pedrini et al., 2020).
Photovoltaic Applications
- A study on polymer photovoltaic applications used 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine in conjunction with 3-hexylthiophene units. The research focused on synthesizing materials with decreased band-gaps and analyzing their optical and electrochemical properties (Li et al., 2010).
Propriétés
IUPAC Name |
3,5-bis(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYJNATMYMBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-fluorophenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


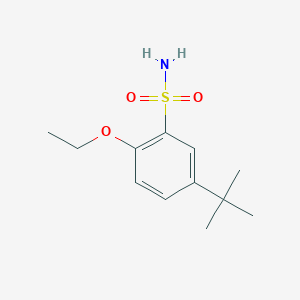
![Methyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2457745.png)
![N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2457747.png)
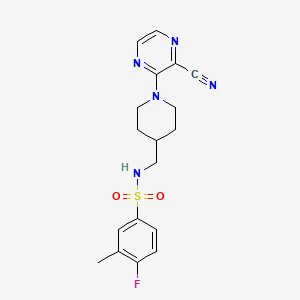
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)
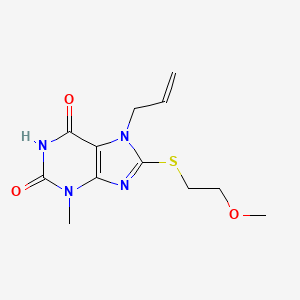
![2-Chloro-N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)propanamide](/img/structure/B2457755.png)
![N-Methyl-1-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2457757.png)
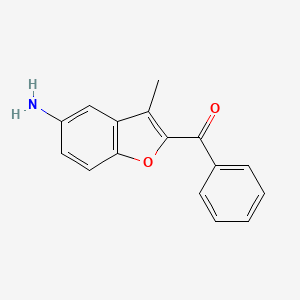
![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
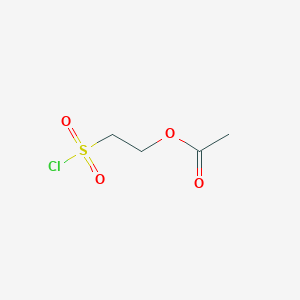
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
